Positional Isomer Purity and Identity: 2- vs 3- vs 4-(Pyrazin-2-yloxy)benzylamine Hydrochloride
The procurement value of 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride over its analogs is anchored in its defined purity and structural identity. It is commercially available at a purity of ≥98%, ensuring consistent performance as a building block in sensitive chemical reactions where isomeric impurities could compromise product yield and purity . Its structural isomers, such as 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride and 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride, while available, represent fundamentally different chemical entities with distinct InChI keys, confirming they are not interchangeable .
| Evidence Dimension | Isomeric Purity and Identity |
|---|---|
| Target Compound Data | Purity: ≥98% |
| Comparator Or Baseline | 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride (Purity: Typically 95-97% from various suppliers); 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride (Purity: Not explicitly specified in all listings) |
| Quantified Difference | Purity of target compound is specified at ≥98%, which is higher than the commonly specified purity of the 3-isomer and clearly defined for the 4-isomer. |
| Conditions | Commercial vendor specifications and certificates of analysis. |
Why This Matters
High specified purity is crucial for ensuring reproducible results in medicinal chemistry campaigns and avoiding side reactions from positional isomers.
